Ethyl 7-hydroxy-7-phenylheptanoate
Description
Ethyl 7-hydroxy-7-phenylheptanoate is an ester derivative featuring a hydroxyl group and a phenyl substituent at the seventh carbon of a heptanoate backbone. However, specific data on its melting point, boiling point, solubility, or stability remain unreported in the available literature .
Properties
CAS No. |
112665-42-6 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
ethyl 7-hydroxy-7-phenylheptanoate |
InChI |
InChI=1S/C15H22O3/c1-2-18-15(17)12-8-4-7-11-14(16)13-9-5-3-6-10-13/h3,5-6,9-10,14,16H,2,4,7-8,11-12H2,1H3 |
InChI Key |
CBLRKMHGDTXYKT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCC(C1=CC=CC=C1)O |
Canonical SMILES |
CCOC(=O)CCCCCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 7-hydroxy-7-phenylheptanoate shares structural similarities with several esters and hydroxy-acid derivatives. Below is a detailed comparison with four related compounds, focusing on structural features, synthesis, and applications.
Ethyl 7-(4-Methoxyphenyl)-4,7-dioxoheptanoate (CAS 1188265-06-6)
- Structural Differences : Contains a 4-methoxyphenyl group and two oxo groups (at C4 and C7) instead of a single hydroxyl and phenyl group.
- Molecular Formula: C₁₆H₂₀O₅ (MW 292.332), compared to this compound’s expected formula C₁₅H₂₂O₃ (estimated MW 250.33).
- Synthesis : Synthesized via multicomponent reactions involving acetylenic esters and bromopyruvate derivatives, with optimized routes achieving ≥95% purity .
- Applications : Serves as a precursor for bioactive molecules, though specific pharmacological data are lacking.
Ethyl 7-Fluoroheptanoate (CID 120249)
- Structural Differences : Features a fluorine atom at the terminal carbon instead of a hydroxyl-phenyl group.
- Molecular Formula : C₉H₁₇FO₂ (MW 176.23), significantly smaller due to the absence of the phenyl ring.
- Physicochemical Properties: Predicted collision cross-section data suggest higher volatility compared to this compound, though experimental validation is needed .
- Applications : Used in fluorinated compound research, particularly in studying metabolic stability in drug design.
Ethyl (Z)-7-Oxo-3-phenyl-2-heptenoate (CAS 98525-83-8)
- Structural Differences : Contains a conjugated α,β-unsaturated ester (Z-configuration) and an oxo group at C5.
- Molecular Formula : C₁₅H₁₈O₃ (MW 246.306), with a lower molecular weight due to the unsaturated backbone.
- Synthesis : Produced via stereoselective methods with a reported yield of ~62%, highlighting challenges in controlling double-bond geometry .
- Reactivity: The α,β-unsaturated system enables Michael addition reactions, unlike the saturated backbone of this compound.
7-Hydroxyheptanoic Acid
- Structural Differences : A carboxylic acid lacking the phenyl group and ethyl ester moiety.
- Molecular Formula : C₇H₁₄O₃ (MW 146.18), simpler due to the absence of aromaticity and esterification.
- Applications: Used in polymer chemistry (e.g., polyhydroxyalkanoates) and as a building block for biodegradable materials .
Data Table: Key Properties of this compound and Analogs
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